molecular formula C16H17NO3 B12334381 Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)- CAS No. 460039-77-4

Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)-

Cat. No.: B12334381
CAS No.: 460039-77-4
M. Wt: 271.31 g/mol
InChI Key: IFZLRWILMORZCV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- is a chiral compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes a benzene ring, a propanoic acid moiety, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The chiral nature of the compound requires the use of enantioselective catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer .

Industrial Production Methods

In an industrial setting, the production of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, ®-
  • Benzenepropanoic acid, β-amino-3-phenoxy-, methyl ester, (βR)-

Uniqueness

Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its ®-enantiomer. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications .

Properties

CAS No.

460039-77-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1

InChI Key

IFZLRWILMORZCV-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.